2-amino-1-(1-methylcyclopentyl)ethan-1-one hydrochloride
Description
2-Amino-1-(1-methylcyclopentyl)ethan-1-one hydrochloride is an aminoketone hydrochloride derivative characterized by a cyclopentane ring substituted with a methyl group at the 1-position and an amino-ketone functional group. For instance, cyclopentane derivatives such as methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride () and 1-aminocyclopentanecarboxylic acid hydrochloride () highlight the synthetic relevance of cyclopentane rings in aminoketone chemistry. These compounds are typically synthesized via reactions involving cyclization, halogenation, or condensation steps, often employing reagents like thionyl chloride or tert-butyl dicarbonate .
Such structural features are critical in pharmaceutical and agrochemical research, as noted in for related cyclobutylmethoxy derivatives.
Properties
IUPAC Name |
2-amino-1-(1-methylcyclopentyl)ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-8(7(10)6-9)4-2-3-5-8;/h2-6,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCGVEWQTVWULP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)C(=O)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ruthenium-Catalyzed Enantioselective Hydrogenation
A pivotal method adapted from WO2008077560A1 involves asymmetric hydrogenation of unprotected 2-aminoacetophenone derivatives using chiral ruthenium catalysts. For the target compound, this approach would proceed as follows:
Reaction Scheme :
Conditions :
-
Catalyst: Ru/(S)-i-Pr-FerroTANE (0.005 mol%)
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Solvent: Methanol/THF (3:1)
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Pressure: 28–31 bar H
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Temperature: 80–85°C
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Time: 20 hours
Outcomes :
Substrate Preparation via Bromoketone Intermediate
The aminoketone precursor is synthesized through bromination of 1-(1-methylcyclopentyl)ethan-1-one, followed by amination:
Step 1: Bromination
Step 2: Amination
Reductive Amination of Cyclopentyl Ketones
Two-Step Alkylation-Reduction Sequence
A scalable route involves alkylation of cyclopentylacetonitrile followed by reduction:
Step 1: Grignard Alkylation
Step 2: Catalytic Hydrogenation
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Asymmetric Hydrogenation | 90 | >95 | High | Enantioselectivity, no protecting groups |
| Bromoketone Amination | 60 | N/A | Moderate | Simple reagents |
| Reductive Amination | 85 | N/A | High | Cost-effective catalysts |
Catalyst Efficiency : The Ru/(S)-i-Pr-FerroTANE system achieves superior stereocontrol compared to traditional Pd/C.
Hydrochloride Salt Formation and Purification
The free base is treated with concentrated HCl in methanol:
Industrial-Scale Considerations
Challenges :
-
Steric hindrance from the 1-methylcyclopentyl group reduces reaction rates.
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Catalyst recycling in asymmetric hydrogenation requires immobilization.
Optimizations :
Chemical Reactions Analysis
2-amino-1-(1-methylcyclopentyl)ethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can undergo substitution reactions with halogens or other electrophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding ketone and amine.
Scientific Research Applications
Pharmacological Applications
A. Treatment of Autoimmune Diseases
Recent studies have highlighted the potential of MTH1 inhibitors, including compounds similar to 2-amino-1-(1-methylcyclopentyl)ethan-1-one hydrochloride, in treating autoimmune diseases. These compounds may inhibit the MTH1 enzyme, which is implicated in several inflammatory conditions such as rheumatoid arthritis and multiple sclerosis. The inhibition of MTH1 can modulate immune responses, providing a novel therapeutic avenue for managing these diseases .
B. Drug Development
The compound is being explored for its role in developing new drug candidates. Its structural properties allow it to act as a chiral amine donor in transaminase-mediated reactions, which are crucial for synthesizing various pharmaceutical agents. This application is particularly relevant in the context of high-throughput screening for drug discovery .
| Application Area | Details |
|---|---|
| Autoimmune Diseases | Inhibition of MTH1 for treatment of conditions like rheumatoid arthritis and multiple sclerosis. |
| Drug Development | Utilized as a chiral amine donor in transaminase reactions for synthesizing pharmaceuticals. |
Biochemical Applications
A. Transaminase Assays
In biochemistry, this compound is utilized in developing colorimetric assays for high-throughput screening of transaminases. The compound serves as an inexpensive amine donor, enabling sensitive detection of enzyme activities with low background coloration . This method streamlines the profiling of transaminase activities, which is essential for optimizing biocatalysts used in industrial applications.
B. Enzyme Activity Profiling
The compound's ability to act as a substrate in enzyme-catalyzed reactions allows researchers to profile various transaminases effectively. This profiling is crucial for understanding enzyme specificity and efficiency, which can lead to advancements in biocatalytic processes .
Several research studies have documented the applications of this compound:
A. Inhibition Studies
Research indicates that compounds inhibiting MTH1 can significantly reduce inflammation in models of autoimmune diseases . These findings suggest that further development could lead to effective treatments for conditions currently lacking adequate therapies.
B. Synthesis Optimization
Investigations into optimizing transaminase-mediated reactions using this compound have shown promising results regarding yield and conversion rates under various conditions (temperature, pH, substrate concentration). Such optimizations are critical for enhancing the efficiency of synthetic pathways in drug production .
Mechanism of Action
The mechanism of action of 2-amino-1-(1-methylcyclopentyl)ethan-1-one hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features, molecular properties, and applications of 2-amino-1-(1-methylcyclopentyl)ethan-1-one hydrochloride with analogous compounds:
Pharmacological and Physicochemical Properties
- Lipophilicity : The 1-methylcyclopentyl group in the target compound likely increases logP compared to phenyl analogs, enhancing membrane permeability. For example, 2-(cyclobutylmethoxy)ethan-1-amine hydrochloride () demonstrates how aliphatic rings improve bioavailability in drug design .
- Psychoactive Potential: While bk-2C-B and its iodo analog are documented as psychoactive substances , the target compound’s aliphatic structure may shift its activity toward non-CNS applications, such as agrochemicals (e.g., cyclopentane-based herbicides in ).
Stability and Degradation
- Thermal Stability: Pyrolysis studies of bk-2C-B reveal degradation into bromophenol and dimethoxyamphetamine derivatives under high temperatures . The target compound’s aliphatic structure may confer greater thermal stability, reducing such decomposition pathways.
- Acid/Base Stability: Hydrochloride salts of aminoketones (e.g., 2-amino-4’-hydroxyacetophenone hydrochloride, ) are typically stable in acidic conditions but may hydrolyze in basic environments, releasing free amines .
Biological Activity
2-Amino-1-(1-methylcyclopentyl)ethan-1-one hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in research, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C8H14ClN
- Molecular Weight : 177.67 g/mol
- Functional Groups : The compound contains an amino group (-NH2) and a ketone group (C=O), which are crucial for its reactivity and biological interactions. The presence of the 1-methylcyclopentyl moiety adds to its structural complexity, potentially influencing its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly enzymes and receptors.
Pharmacological Research
This compound is being investigated for its therapeutic potential in various medical applications:
- Drug Development : The compound serves as a lead structure in drug discovery, targeting specific biological pathways associated with neurological disorders and metabolic diseases .
- Biochemical Pathway Studies : It is employed in research to elucidate the mechanisms underlying certain biological processes, especially those involving amine metabolism and neurotransmitter regulation.
Comparative Analysis with Similar Compounds
The following table summarizes key structural analogs of this compound, highlighting their unique features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Amino-1-cyclopentanecarboxylic acid | C7H13NO2 | Contains a carboxylic acid group |
| 2-Amino-3-methylbutanoic acid | C5H11NO2 | Features a branched chain with an amino group |
| N-Methylcyclohexylamine | C7H15N | Contains a methyl-substituted cyclic amine |
The comparison indicates that while these compounds share some structural similarities, the unique cyclopentyl structure of this compound may confer distinct advantages in terms of binding affinity and selectivity compared to its analogs.
Case Studies and Research Findings
Recent studies have explored the biological effects of related compounds on enzyme activity and neurotransmitter levels. For instance:
- Study on MAO Inhibitors : Research into similar MAO inhibitors has demonstrated significant effects on neurotransmitter metabolism in vivo. These findings suggest that compounds with similar structures may also influence neurotransmitter levels, potentially providing insights into their therapeutic applications .
Q & A
Q. How should researchers design experiments to assess metabolic stability in hepatic microsomes?
- Methodological Answer : Incubate the compound with liver microsomes (human/rat) and NADPH cofactor. Sample at timed intervals (0, 15, 30, 60 min) and quantify via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance (CLint). Include control compounds (e.g., verapamil) for assay validation .
Safety and Handling
Q. What protocols ensure safe handling during synthesis and biological testing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
